molecular formula C6H9NO3 B069082 (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide CAS No. 166765-05-5

(S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide

Cat. No. B069082
M. Wt: 143.14 g/mol
InChI Key: BUXQGDNKRZCGCI-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide, also known as MOTHC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of tetrahydrofuran derivatives and has a unique structure that makes it an attractive candidate for further investigation.

Mechanism Of Action

The mechanism of action of (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins in the body. Studies have shown that (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide can bind to the active site of enzymes and disrupt their function, leading to a decrease in the activity of these enzymes. This, in turn, can affect various cellular processes and lead to the observed biological effects of (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide.

Biochemical And Physiological Effects

(S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages, suggesting its potential as an anti-inflammatory agent. Additionally, (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an antitumor agent. Furthermore, (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide has been found to exhibit antiviral activity against HIV-1 and HCV, making it a potential candidate for the development of new antiviral drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reliable results. Additionally, (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide is readily available and can be synthesized in large quantities, making it a cost-effective option for research purposes. However, one limitation of using (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide is its limited solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for the study of (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide, including further investigation of its mechanism of action, identification of its molecular targets, and optimization of its pharmacological properties. Additionally, the development of new analogs of (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide with improved solubility and bioavailability could lead to the discovery of more potent and selective compounds with potential therapeutic applications. Overall, the study of (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide has the potential to contribute significantly to the fields of medicinal chemistry, drug discovery, and chemical biology.

Synthesis Methods

The synthesis of (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide involves a multi-step process that includes the reaction of tetrahydrofuran with N-methylhydroxylamine, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography to obtain pure (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide. This method has been optimized to yield high purity and high yield of (S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide, making it a reliable and efficient method for its production.

Scientific Research Applications

(S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. It has been found to exhibit a wide range of biological activities, such as anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for the development of new drugs.

properties

CAS RN

166765-05-5

Product Name

(S)-N-methyl-5-oxotetrahydrofuran-2-carboxamide

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(2S)-N-methyl-5-oxooxolane-2-carboxamide

InChI

InChI=1S/C6H9NO3/c1-7-6(9)4-2-3-5(8)10-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m0/s1

InChI Key

BUXQGDNKRZCGCI-BYPYZUCNSA-N

Isomeric SMILES

CNC(=O)[C@@H]1CCC(=O)O1

SMILES

CNC(=O)C1CCC(=O)O1

Canonical SMILES

CNC(=O)C1CCC(=O)O1

synonyms

2-Furancarboxamide,tetrahydro-N-methyl-5-oxo-,(S)-(9CI)

Origin of Product

United States

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